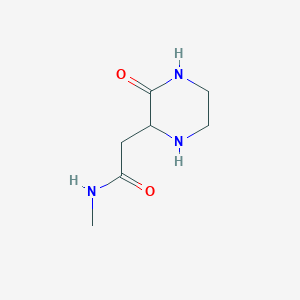

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Methyl 2 3 Oxopiperazin 2 Yl Acetamide

General Synthetic Routes to Oxopiperazine Ring Systems

The construction of the oxopiperazine ring, also known as a piperazinone ring, is a well-established area of synthetic organic chemistry, with a variety of methods developed to afford substituted derivatives. These methods often leverage readily available starting materials and employ robust chemical transformations.

Amino Acid-Derived Scaffold Construction

Amino acids serve as versatile chiral building blocks for the synthesis of enantiopure oxopiperazines. One common strategy involves the use of α-amino acids to construct the piperazine (B1678402) framework, allowing for the introduction of chirality and diverse substituents. For instance, starting from an amino acid, a sequence of reactions including N-alkylation followed by cyclization can yield the desired heterocyclic system. This approach is advantageous as it provides access to a wide array of piperazinones with defined stereochemistry at the carbon atom derived from the amino acid.

Another approach involves the conversion of amino acids into key intermediates such as 1,2-diamines, which can then be cyclized to form the piperazinone ring. For example, optically pure amino acids can be efficiently converted into 1,2-diamines, which then undergo annulation to yield 2,3-substituted piperazines. nih.gov

Reductive Amination Strategies for Ring Closure

Reductive amination is a powerful and widely used method for the formation of amines and, by extension, heterocyclic systems like piperazinones. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. In the context of oxopiperazine synthesis, intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor can lead to the formation of the piperazine ring.

The choice of reducing agent is crucial for the success of reductive amination. Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of other functional groups. The reaction is often performed as a one-pot procedure, combining the carbonyl compound, the amine, and the reducing agent, which simplifies the synthetic process.

Cyclization Approaches for Piperazinone Formation

A variety of cyclization strategies have been developed for the synthesis of the piperazinone ring. A common method involves the reaction of a 1,2-diamine with an α,β-unsaturated ester or a related Michael acceptor. The initial Michael addition is followed by an intramolecular cyclization to furnish the piperazinone core.

Another prevalent approach is the cyclization of N-substituted amino acid derivatives. For example, an N-(2-haloacetyl)amino acid ester can undergo intramolecular nucleophilic substitution to form the piperazinone ring. The choice of base and solvent is critical in these reactions to promote the desired cyclization and minimize side reactions.

Furthermore, the reaction of diethanolamine (B148213) with methylamine (B109427) at elevated temperatures and pressures in the presence of a catalyst can be used to synthesize N-methylpiperazine, which can be a precursor to certain piperazinone derivatives. google.com

Specific Synthesis of N-methyl-2-(3-oxopiperazin-2-yl)acetamide and Related Derivatives

The synthesis of the target molecule, this compound, requires a multi-step approach that involves the initial construction of a suitably functionalized piperazinone core, followed by the introduction and modification of the acetamide (B32628) side chain.

Acetamide Moiety Introduction and Functionalization

The introduction of the acetamide moiety can be achieved through several synthetic routes. One plausible pathway involves the alkylation of a pre-formed 3-oxopiperazine with a suitable two-carbon electrophile bearing the acetamide functionality or a precursor. For instance, reacting 3-oxopiperazine with 2-chloro-N-methylacetamide in the presence of a base would directly install the desired side chain. nih.govguidechem.com 2-Chloro-N-methylacetamide itself can be synthesized by the acylation of methylamine with chloroacetyl chloride. guidechem.com

Alternatively, a 2-(3-oxopiperazin-2-yl)acetic acid intermediate can be synthesized first. cymitquimica.comsigmaaldrich.com This carboxylic acid can then be coupled with methylamine using standard peptide coupling reagents to form the N-methylacetamide group. researchgate.netfishersci.co.uk This latter approach offers flexibility in creating a variety of N-substituted acetamide derivatives by using different amines in the coupling step.

| Coupling Reagent | Abbreviation | Activating Species | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Forms insoluble urea (B33335) byproduct. fishersci.co.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea byproduct. fishersci.co.uk |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | HOBt ester | High coupling efficiency. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | HOBt ester | Effective for hindered couplings. fishersci.co.uk |

N-Substitution Patterns and Regioselective Modifications

The synthesis of this compound implies the presence of at least one methyl group on a nitrogen atom of the piperazinone ring. The regioselective introduction of N-substituents is a critical aspect of the synthesis. If starting with an unsubstituted piperazinone, direct N-methylation can be achieved using reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The regioselectivity of this alkylation (at N1 or N4) would depend on the specific structure of the piperazinone and the reaction conditions.

For a more controlled approach, a protecting group strategy can be employed. For instance, one of the nitrogen atoms can be protected (e.g., with a Boc or Cbz group), allowing for the selective alkylation of the other nitrogen. Subsequent deprotection would then provide the mono-N-substituted piperazinone.

The synthesis of N-methylpiperazine can be achieved through the methylation of piperazine hexahydrate with a mixture of formic acid and formaldehyde. atamanchemicals.com This N-methylated piperazine can then serve as a starting material for the construction of the oxopiperazine ring, ensuring the presence of the methyl group at the desired nitrogen atom from the outset. For example, 1-methylpiperazin-2-one (B1308644) is a known compound that could serve as a key intermediate. nih.gov

| Reagent | Formula | Reaction Conditions | Notes |

|---|---|---|---|

| Methyl iodide | CH₃I | Basic conditions (e.g., K₂CO₃, NaH) | Highly reactive, potential for over-methylation. |

| Dimethyl sulfate | (CH₃)₂SO₄ | Basic conditions | Toxic, but effective methylating agent. |

| Formaldehyde/Formic acid | CH₂O/HCOOH | Eschweiler-Clarke reaction | Reductive amination for methylation. atamanchemicals.com |

| Trimethyl orthoformate | HC(OCH₃)₃ | Acidic catalysis | Milder methylating agent. |

Solid-Phase Synthesis Applications for this compound Analogues

The principles of solid-phase peptide synthesis (SPPS) offer a robust framework for the generation of analogues of this compound. researchgate.netpeptide.com This methodology allows for the sequential addition of building blocks to a solid support, simplifying purification by allowing excess reagents and by-products to be washed away. lu.se For the synthesis of analogues with a C-terminal amide, a Rink amide resin is a suitable solid support. uci.edu

The general process would involve the attachment of a protected piperazinone core to the resin, followed by the coupling of an N-methylated amino acid derivative. A key challenge in the synthesis of such analogues is the often low yield of coupling reactions involving N-methylamino acids. nih.gov To overcome this, specialized coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) can be employed. nih.gov

The synthesis cycle typically involves deprotection of the N-terminal amine, followed by the coupling of the next amino acid. researchgate.net This cycle is repeated until the desired sequence is assembled. The final step is the cleavage of the analogue from the resin, often accomplished using a strong acid such as trifluoroacetic acid (TFA). nih.gov Side reactions during cleavage, such as the formation of diketopiperazines, can be a concern and need to be optimized by controlling the cleavage time. nih.gov

Below is a hypothetical solid-phase synthesis scheme for an analogue of this compound.

| Step | Description | Reagents and Conditions |

| 1. Resin Swelling | The solid support is swollen to allow for efficient reaction kinetics. | Dichloromethane (DCM) or N,N-dimethylformamide (DMF) |

| 2. Linker Activation | The functional group on the resin is activated for the attachment of the first building block. | N/A (for pre-functionalized resins like Rink amide) |

| 3. First Building Block Attachment | A suitably protected piperazinone precursor is coupled to the resin. | Protected piperazinone, coupling agent (e.g., HBTU), base (e.g., DIPEA) |

| 4. Deprotection | The protecting group on the piperazinone nitrogen is removed to allow for the next coupling step. | e.g., 20% Piperidine in DMF for Fmoc group removal |

| 5. N-methyl Amino Acid Coupling | The N-methylated amino acid is coupled to the deprotected amine on the resin-bound piperazinone. | Protected N-methyl amino acid, PyAOP, HOAt |

| 6. Final Deprotection | Removal of any remaining protecting groups on the side chains. | Specific to the protecting groups used. |

| 7. Cleavage | The synthesized analogue is cleaved from the solid support. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS) |

Chemical Reactivity and Derivatization for Library Generation

The structure of this compound presents several points for chemical modification, making it a versatile scaffold for the generation of chemical libraries. The primary sites for derivatization are the secondary amine within the piperazinone ring, the amide nitrogen, and the activated methylene (B1212753) group adjacent to the acetamide carbonyl.

The secondary amine in the piperazinone ring can undergo a variety of reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. These reactions can be performed on the piperazinone core before its incorporation into the final molecule or on the completed scaffold, provided that other reactive sites are appropriately protected.

The amide nitrogen, being N-methylated, is less reactive but can potentially be further alkylated under specific conditions. More commonly, variations can be introduced by synthesizing analogues with different N-alkyl groups from the outset.

The methylene group situated between the piperazinone ring and the acetamide carbonyl is activated by the adjacent electron-withdrawing groups. This position could potentially be functionalized through reactions such as alkylation or condensation, although this may require strong bases and careful control of reaction conditions to avoid side reactions.

A hypothetical library of derivatives could be generated by reacting this compound with a variety of electrophiles.

| Reaction Type | Reagent Class | Potential Functional Groups Introduced |

| N-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide) | Benzyl, substituted benzyls, other alkyl groups |

| N-Acylation | Acyl chlorides, acid anhydrides | Acetyl, benzoyl, other acyl groups |

| Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride) | Tosyl, mesyl, other sulfonyl groups |

| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl groups |

The piperazine ring is a common motif in pharmacologically active compounds, known for its ability to interact with various biological targets. ontosight.ai By exploring the chemical space around the this compound scaffold through such derivatization strategies, novel compounds with potentially interesting biological activities can be discovered.

Sophisticated Characterization and Analytical Methodologies for N Methyl 2 3 Oxopiperazin 2 Yl Acetamide Research

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, providing detailed information on its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl group would appear as a doublet (if coupled to the amide N-H) or a singlet around 2.7-2.9 ppm. The protons of the piperazine (B1678402) ring and the methylene (B1212753) bridge (CH₂) would exhibit complex multiplets in the aliphatic region (approx. 2.8-4.0 ppm). The two amide protons (one on the piperazine ring and one on the acetamide (B32628) side chain) would appear as broad singlets or multiplets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Two carbonyl signals are anticipated in the downfield region (165-175 ppm), corresponding to the lactam of the piperazine ring and the acetamide functional group. The N-methyl carbon would produce a signal around 25-30 ppm, while the carbons of the piperazine ring and the methylene bridge would resonate in the 40-60 ppm range. Advanced NMR techniques are crucial for confirming these assignments. ipb.ptmdpi.compreprints.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Piperazine C=O | - | ~170-175 | Lactam carbonyl |

| Acetamide C=O | - | ~168-172 | Amide carbonyl |

| Piperazine CH (α to C=O) | ~3.8-4.2 (m) | ~55-60 | Chiral center |

| Acetamide CH₂ | ~2.8-3.3 (m) | ~40-45 | Methylene bridge |

| Piperazine CH₂ (adjacent to NH) | ~3.0-3.5 (m) | ~42-48 | |

| Piperazine CH₂ (adjacent to N) | ~3.2-3.7 (m) | ~45-50 | |

| Acetamide N-CH₃ | ~2.7-2.9 (d or s) | ~25-30 | N-methyl group |

| Piperazine N-H | Variable (broad s) | - | Exchangeable proton |

Advanced Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry is essential for confirming the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₇H₁₃N₃O₂ and a monoisotopic mass of 171.1008 Da.

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be employed to measure the exact mass of the protonated molecule [M+H]⁺. An experimental mass measurement within a few parts per million (ppm) of the calculated value (172.1086 Da for [C₇H₁₄N₃O₂]⁺) provides unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion. Predicted fragmentation pathways include the cleavage of the bond between the piperazine ring and the acetamide side chain, as well as characteristic ring-opening fragmentations of the piperazinone core. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the key functional groups within the this compound molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum is expected to be characterized by several distinct absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are predicted to appear in the region of 1640-1690 cm⁻¹. One band would correspond to the cyclic amide (lactam) in the piperazinone ring, while the other would be from the secondary amide of the acetamide side chain. Stretching vibrations for the N-H bonds of both the piperazine ring and the secondary amide would be visible in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. mdpi.comresearchgate.netresearchgate.net

Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H (piperazine & acetamide) | Stretch | 3200 - 3400 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 2960 |

| Carbonyl C=O (Lactam & Amide) | Stretch | 1640 - 1690 |

| Amide N-H | Bend | 1510 - 1570 |

Chromatographic Separations for Analytical and Preparative Purposes

Chromatographic techniques are critical for assessing the purity of this compound and for quantifying impurities or residual solvents.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

RP-HPLC is the primary method for determining the purity and stability of this compound. A typical method would utilize a C18 stationary phase column. Due to the polar nature of the compound, the mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol.

Given the absence of a strong UV chromophore, detection would likely be performed at a low wavelength, such as 205-215 nm, where the amide bonds absorb. Method development would focus on optimizing mobile phase composition, pH, and gradient to achieve adequate retention and sharp, symmetrical peaks, ensuring separation from any process-related impurities or degradation products. rdd.edu.iqresearchgate.netjocpr.com

A fully validated method, following International Council for Harmonisation (ICH) guidelines, would demonstrate specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control in a regulated environment. semanticscholar.org

Gas Chromatography (GC) for Residual Solvent Analysis

During the synthesis of any pharmaceutical compound, organic solvents are often used. Regulatory guidelines require that the levels of these residual solvents in the final product are strictly controlled. Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard technique for this analysis.

To perform the analysis, a sample of this compound would be dissolved in a high-boiling point, non-interfering solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in a sealed headspace vial. The vial is then heated, allowing volatile residual solvents to partition into the headspace gas. An aliquot of this gas is automatically injected into the GC system, where the solvents are separated on a capillary column and quantified. This method is highly sensitive and can accurately measure common synthesis solvents like ethanol, acetone, toluene, or ethyl acetate (B1210297) down to the ppm level, ensuring compliance with safety limits set by guidelines such as USP <467>. shimadzu.comthermofisher.commdpi.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, providing a fundamental verification of a compound's empirical formula. This destructive analytical method precisely measures the weight percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, generally within a margin of ±0.4%, serves as crucial evidence for the sample's purity and confirms that the desired molecular structure has been successfully obtained.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₇H₁₃N₃O₂. This analysis is indispensable in the research context to validate that the synthesis has yielded the target compound, free from significant impurities such as starting materials, solvents, or by-products.

The detailed research findings from a typical elemental analysis of a purified sample of this compound would be presented as follows. The theoretical values are calculated from the molecular weight (171.20 g/mol ). The experimental data shown are illustrative of results that would confirm a high degree of purity for the synthesized compound.

| Element | Theoretical (%) | Experimental (Found) (%) |

|---|---|---|

| Carbon (C) | 49.11 | 49.25 |

| Hydrogen (H) | 7.65 | 7.61 |

| Nitrogen (N) | 24.55 | 24.48 |

The close agreement between the theoretical percentages and the illustrative experimental findings strongly supports the assigned structure and elemental composition of this compound. Such results are a prerequisite for the reliable interpretation of further spectroscopic and analytical data, ensuring that subsequent research is conducted on a well-characterized and compositionally verified substance.

Biological Activities and Pharmacological Investigations of N Methyl 2 3 Oxopiperazin 2 Yl Acetamide Derivatives

Peptidomimetic Design and Protein-Protein Interaction (PPI) Modulation

The development of small molecules that can disrupt protein-protein interactions (PPIs) is a significant challenge in medicinal chemistry. Derivatives of N-methyl-2-(3-oxopiperazin-2-yl)acetamide have emerged as a promising class of peptidomimetics designed to modulate such interactions, which are often implicated in various diseases, including cancer. These compounds are built upon a rigid scaffold that mimics the secondary structure of peptides, allowing them to interfere with PPIs that are crucial for pathological processes.

This compound as an Alpha-Helix Mimetic Scaffold

The this compound core structure serves as a topographical alpha-helix mimetic. nih.govebrary.netresearchgate.net This scaffold is designed to project amino acid side chains in a spatial orientation that mimics the arrangement of residues on one face of an alpha-helix, particularly the i, i+4, and i+7 residues. researchgate.netnih.gov The constrained conformation of the oxopiperazine ring reduces the conformational flexibility inherent in short peptides, which is believed to enhance binding affinity for protein targets. nih.govrsc.org The synthesis of these scaffolds often employs solid-phase techniques, allowing for the systematic variation of side chains to optimize binding to a specific protein surface. researchgate.netpnas.org This rational design approach enables the creation of molecules that can effectively mimic the key binding epitopes of a helical protein partner in a PPI. nih.govnih.gov

Inhibition of Critical Oncogenic PPIs (e.g., p53-MDM2)

A key application of this compound derivatives is the inhibition of the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. nih.govnih.govresearchgate.net The p53-MDM2 interaction is a critical target in oncology because its disruption can lead to the reactivation of p53's tumor-suppressing functions. pensoft.netnih.gov The design of these inhibitors involves modeling the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to MDM2. nih.govascentagepharma.com Derivatives of the oxopiperazine scaffold have been synthesized to present side chains that mimic these p53 residues, thereby competitively binding to the p53-binding pocket on MDM2. nih.gov The potency of these inhibitors is often assessed through binding assays, with some derivatives showing significant affinity for MDM2. nih.govnih.gov

Below is a table summarizing the binding affinities of some oxopiperazine-based p53-MDM2 inhibitors.

| Compound | R1 | R2 | R3 | R4 | Kd (µM) |

| 1 | Phe | Trp | Ala | Leu | 65 |

| 2 | Phe | Trp | Ala | Ala | >250 |

| 3 | Phe | Ala | Ala | Leu | >250 |

| 4 | Ala | Trp | Ala | Leu | >250 |

This table is generated based on data presented in the referenced literature and is for illustrative purposes. nih.gov

Modulation of Transcription Factor Interactions (e.g., HIF1α/p300)

Another significant PPI target for this compound derivatives is the interaction between the hypoxia-inducible factor 1α (HIF-1α) and the coactivator p300. nih.govnih.govresearchgate.net This interaction is crucial for the transcriptional response to hypoxia, which is a common feature of solid tumors and is associated with angiogenesis, metastasis, and altered metabolism. pnas.orgnih.govresearchgate.net By mimicking the alpha-helical C-terminal activation domain of HIF-1α, these oxopiperazine-based mimetics can inhibit the formation of the HIF-1α/p300 complex. nih.govnih.govnih.gov Specifically, the design of these inhibitors has focused on mimicking the key HIF-1α residues Leu818, Leu822, and Gln824. nih.govpnas.orgrsc.org The efficacy of these compounds has been demonstrated in biochemical assays, and some have shown the ability to reduce tumor growth in preclinical models. nih.govpnas.org

Anticancer and Cytotoxic Potentials

Derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to modulate key oncogenic pathways. Their cytotoxic effects have been evaluated against a variety of cancer cell lines, and research has delved into the underlying mechanisms of action.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The cytotoxic potential of various piperazine (B1678402) and oxopiperazine derivatives has been assessed against a broad panel of human cancer cell lines. nih.govresearchgate.net These studies have revealed that the antiproliferative activity of these compounds can be influenced by the nature of the substituents on the core scaffold. researchgate.net For instance, certain derivatives have shown potent activity against leukemia, colon, lung, melanoma, ovarian, and breast cancer cell lines. The cytotoxic activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. chemicaljournal.orgsemanticscholar.orgnih.govmdpi.com

The following table presents a selection of cytotoxicity data for illustrative piperazine-containing compounds against various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HL-60(TB) | Leukemia | 5e | <10 |

| HT29 | Colon Cancer | 5e | <10 |

| K562 | Leukemia | 2a | >10 |

| HT-29 | Colon Cancer | 2a | >10 |

| HepG2 | Liver Cancer | 2a | 6.51 |

| SW480 | Colon Cancer | SPOPP-3 | 0.63-13 |

| A549 | Lung Cancer | 7 | Promising Activity |

| HepG2 | Liver Cancer | 8 | Significant Activity |

This table is a compilation of data from multiple sources for illustrative purposes and the specific structures of the compounds are detailed in the cited literature. nih.govmdpi.com

Investigation of Mechanisms of Action (e.g., apoptosis, cell cycle arrest)

Research into the mechanisms of action of piperazine-containing anticancer agents has indicated that they can induce cell death through apoptosis and can also cause cell cycle arrest. nih.govresearchgate.netresearchgate.netmdpi.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Some derivatives have been shown to induce apoptosis in cancer cells, which is a desirable characteristic for an anticancer drug. nih.govresearchgate.net

Furthermore, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as the G2/M phase. nih.govmdpi.comresearchgate.netnih.gov This disruption of the cell cycle can prevent cancer cells from proliferating and can ultimately lead to cell death. mdpi.com The ability of these compounds to induce both apoptosis and cell cycle arrest highlights their potential as multifaceted anticancer agents. nih.govnih.gov

Anti-infective and Antimicrobial Applications

Comprehensive searches of scientific databases did not yield any studies specifically investigating the anti-infective or antimicrobial properties of this compound or its direct derivatives. The following subsections reflect this lack of available data.

There is currently no published research evaluating the antibacterial activity of this compound or its derivatives.

No studies dedicated to the antifungal efficacy of this compound or its derivatives have been found in the reviewed literature.

Scientific literature lacks any data on the antiviral properties of this compound or its derivatives.

Anti-inflammatory and Immunomodulatory Effects

Research has been conducted on derivatives of the core 3-oxopiperazin-2-ylidene structure, which is closely related to the compound of interest. A notable study investigated the anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) candidate (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) mdpi.comresearchgate.net.

The study found that (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid exhibited significant anti-inflammatory effects in an in vivo model of carrageenan-induced paw edema in rats. The activity of this compound was found to be comparable to that of the well-known NSAID, diclofenac. The research highlights the potential of the 3-oxopiperazin-2-ylidene acetamide (B32628) scaffold as a source of new anti-inflammatory agents researchgate.net.

Table 1: Anti-inflammatory Activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic Acid

| Compound | Dose (mg/kg) | Time After Carrageenan (hours) | Edema Inhibition (%) | Reference |

|---|---|---|---|---|

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 1 | 48.9 | researchgate.net |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 3 | 55.2 | researchgate.net |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 1 | 58.7 | researchgate.net |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 3 | 63.1 | researchgate.net |

| Diclofenac | 25 | 1 | 50.2 | researchgate.net |

No specific studies on the immunomodulatory effects of this compound or its direct derivatives were identified.

Metabolic Disorder Interventions

No research has been published concerning the intervention of this compound or its derivatives in metabolic disorders.

There is no available data on the alpha-glucosidase inhibition activity of this compound or its derivatives in the context of type 2 diabetes mellitus research.

Fatty Acid Binding Protein 4 (FABP4) Inhibition (for related derivatives)

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a protein primarily found in adipocytes and macrophages that plays a significant role in regulating fatty acid storage, lipolysis, and inflammation researchgate.netnih.govresearchgate.net. Due to its involvement in these pathways, FABP4 has emerged as a potential therapeutic target for metabolic syndrome, type 2 diabetes, and atherosclerosis nih.govresearchgate.netnih.gov. Consequently, the discovery of small-molecule inhibitors of FABP4 has been an area of active research researchgate.netnih.gov.

A variety of chemical scaffolds have been identified as effective FABP4 inhibitors. Since the development of one of the first selective inhibitors, BMS309403, hundreds of other inhibitory molecules have been synthesized researchgate.netnih.gov. These include derivatives based on niacin, quinoxaline, aryl-quinoline, bicyclic pyridine, and urea (B33335), among other heterocyclic compounds researchgate.netnih.govresearchgate.net. Structure-based virtual screening has also been a successful strategy for identifying novel chemical entities that can inhibit FABP4 nih.gov. While direct inhibition by this compound derivatives has not been extensively documented in publicly available literature, the broad diversity of heterocyclic structures capable of inhibiting FABP4 suggests that the oxopiperazine scaffold could be explored for this target.

| Compound Name | Target | Activity (Ki) |

| BMS309403 | FABP4 | 2 nM |

| HTS01037 | FABP4 | 0.9 µM |

| Compound 1 | FABP4 | 0.61 µM |

This table presents inhibitory activities of known FABP4 inhibitors with diverse structures. Data is illustrative of the potency of compounds targeting FABP4.

Other Therapeutic Indications and Target Engagement

Protease-Activated Receptor 1 (PAR1) Antagonism and Antiplatelet Activity

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor that is activated by thrombin and plays a crucial role in mediating thrombin-induced platelet aggregation drugs.comfrontiersin.org. Antagonists of PAR1 interfere with platelet signaling and activation, giving them a potent antiplatelet effect drugs.commedchemexpress.com. This mechanism is utilized to reduce the risk of thrombotic cardiovascular events in high-risk patients drugs.comdrugbank.com.

The 2-oxopiperazine scaffold has been identified as a promising core structure for the development of PAR1 antagonists core.ac.uk. Peptidomimetics based on this structure have been investigated for their potential in this area. The antiplatelet activity of piperazine analogues has also been explored more broadly, with various derivatives showing inhibition of platelet aggregation induced by different agents researchgate.netresearchgate.net. For instance, vorapaxar is a selective and competitive PAR1 antagonist that functions as an effective antiplatelet agent medchemexpress.comdrugbank.com. The development of compounds centered on the oxopiperazine core represents a targeted approach to achieving this therapeutic effect core.ac.uk.

| Compound | Target/Assay | Activity (IC50) |

| Vorapaxar | PAR1 (Ki) | 8.1 nM medchemexpress.com |

| Atopaxar | PAR1 Antagonism | Potent activity medchemexpress.com |

| SCH79797 | Thrombin-induced platelet aggregation | 3 µM medchemexpress.com |

This table shows the activity of established PAR1 antagonists, providing a benchmark for the potency of compounds in this class.

Potassium Channel (SLACK) Inhibition

SLACK channels, also known as KNa1.1 or Slo2.2, are sodium-activated potassium channels encoded by the KCNT1 gene nih.govmdpi.com. These channels are widely distributed in the central nervous system and are critical regulators of neuronal excitability mdpi.comunthsc.edu. Gain-of-function mutations in the KCNT1 gene have been linked to severe and rare forms of childhood epilepsy, such as malignant migrating partial seizures of infancy nih.govmdpi.comunthsc.edu. This genetic link has established SLACK channels as a compelling target for the development of novel therapeutics for these devastating conditions nih.gov.

The therapeutic strategy involves the discovery of small-molecule inhibitors that can counteract the over-activity of the mutant channels nih.govunthsc.edu. Research efforts have led to the identification of inhibitors from high-throughput screening campaigns nih.gov. While quinidine is a known moderately potent inhibitor, its use is limited by poor selectivity and an unfavorable safety profile nih.gov. The discovery of novel chemical scaffolds is therefore a key objective. Although the oxopiperazine core has not been specifically highlighted as a SLACK inhibitor in major reviews, piperazine derivatives have been successfully developed as inhibitors for other types of potassium channels, such as Kv1.5, indicating the utility of this heterocyclic core in designing channel modulators nih.gov.

| Compound | Target | Activity (IC50) |

| Quinidine | SLACK | Moderately potent nih.gov |

| VU0606170 | SLACK | Low micromolar potency nih.gov |

| VU0948578 | SLACK (WT, A934T, G288S mutants) | 0.59 - 0.71 µM mdpi.com |

This table includes data for representative SLACK channel inhibitors, demonstrating the range of potencies achieved for this target.

Bruton's Tyrosine Kinase (BTK) Inhibition (for structural analogues)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that is a critical component of the B-cell receptor (BCR) signaling pathway nih.govmdpi.comnih.gov. Its deregulation is implicated in numerous B-cell malignancies, making it a highly attractive therapeutic target nih.govmdpi.commdpi.com. The development of BTK inhibitors has transformed the treatment landscape for several hematological cancers mdpi.comresearchgate.net.

Many potent BTK inhibitors are structural analogues that incorporate a piperidine or piperazine moiety, which is structurally related to the oxopiperazine core. For example, the approved drug Ibrutinib contains a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine core nih.gov. Other inhibitors have been developed using purine or pyrimidine scaffolds connected to a piperazine ring nih.gov. These heterocyclic rings often play a crucial role in positioning the molecule within the kinase's active site. The activity of these compounds demonstrates that the piperazine and related cyclic structures are well-suited for inclusion in the design of potent and selective BTK inhibitors.

| Compound | Target | Activity (IC50) |

| Ibrutinib | BTK | 0.3 - 0.6 nM nih.govnih.gov |

| Acalabrutinib (ACP-196) | BTK | 8.6 nM nih.gov |

| Zanubrutinib | BTK | - |

| Compound 10j (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | 0.4 nM nih.gov |

| Compound 2 (pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivative) | BTK | 7.0 nM nih.gov |

This table provides the inhibitory concentrations of several structural analogues that act as BTK inhibitors, highlighting the high potency that can be achieved.

Isocitrate Dehydrogenase 1 (IDH1) Inhibition (for related oxopiperazinone-dione structures)

Isocitrate dehydrogenase 1 (IDH1) is an enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG) nih.govnih.gov. In several cancers, including glioma and acute myeloid leukemia (AML), IDH1 acquires a somatic mutation, most commonly at the R132 residue nih.govnih.gov. This mutation confers a new function, enabling the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG) nih.govnih.gov. The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis nih.gov. Therefore, inhibitors of mutant IDH1 (mIDH1) are a promising targeted cancer therapy nih.govnih.gov.

The development of small-molecule inhibitors that selectively target the mutant form of IDH1 has led to approved drugs like Ivosidenib (AG-120) nih.govhra.nhs.uk. The search for novel inhibitors has explored a range of chemical structures. While many advanced inhibitors are based on triazine scaffolds, the broader chemical space of mIDH1 inhibition is diverse nih.gov. The specific mention of "oxopiperazinone-dione structures" points toward a class of compounds being investigated for this target. The optimization of hits from high-throughput screening has been a key strategy in discovering potent and selective mIDH1 inhibitors that can effectively lower tumor 2-HG levels in vivo nih.gov.

| Compound | Target | Activity (IC50) |

| Ivosidenib (AG-120) | Mutant IDH1 | Potent activity hra.nhs.uk |

| Olutasidenib | Mutant IDH1 | High response rates youtube.com |

| BAY 1436032 | Mutant IDH1 (R132X variants) | High selectivity and potency patsnap.com |

| AG-881 | Mutant IDH1/IDH2 | 0.04–22 nM nih.gov |

This table summarizes the activity of various inhibitors targeting mutant IDH1, reflecting the progress in developing targeted therapies for IDH-mutated cancers.

Dopamine D4 Receptor Modulation (for structurally similar compounds)

The dopamine D4 receptor (D4R) is a G protein-coupled receptor belonging to the D2-like family, which is predominantly located in the central nervous system mdpi.com. It is involved in various neurological functions, and its modulation has been explored for treating conditions like schizophrenia and L-DOPA-induced dyskinesia in Parkinson's disease mdpi.comchemrxiv.org.

Piperazine and piperidine derivatives are considered classical chemotypes for ligands targeting dopamine receptors, including D4R mdpi.comnih.gov. A wide range of structurally similar compounds have been developed and studied. These include 3-piperazinyl-3,4-dihydro-2(1H)-quinolinones, which act as mixed D2/D4 receptor antagonists nih.gov. Other scaffolds, such as 3- or 4-benzyloxypiperidines, have also been discovered as selective D4R antagonists chemrxiv.org. Notably, research into these scaffolds has also evaluated the incorporation of an acetamide moiety, which is a key structural feature of this compound, to assess its effect on D4R activity and selectivity chemrxiv.org. This indicates a direct structural rationale for investigating the oxopiperazine acetamide core for D4R modulation.

| Compound Series | Target | Activity (Ki) |

| 3-fluorobenzyl derivative 9a (4-O-piperidine) | D4 | 167 nM chemrxiv.org |

| 4-chloro derivative 9d (4-O-piperidine) | D4 | 134 nM chemrxiv.org |

| Imidazo[1,5-a]pyridine derivative 9j (4-O-piperidine) | D4 | 96 nM chemrxiv.org |

| Acetamide derivative 11d (4-O-piperidine) | D4 | 121 nM chemrxiv.org |

This table presents binding affinities for a series of structurally related piperidine compounds at the Dopamine D4 receptor, showing how structural modifications influence activity.

Structure Activity Relationship Sar and Ligand Design Principles for N Methyl 2 3 Oxopiperazin 2 Yl Acetamide Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of N-methyl-2-(3-oxopiperazin-2-yl)acetamide derivatives can be significantly altered by the introduction of various substituents at different positions of the molecule. These modifications can influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

Systematic modifications of the aryl group in related aryl acetamide (B32628) series have demonstrated that electron-withdrawing groups are often preferred over electron-donating groups for enhanced potency. For instance, in a series of aryl acetamide triazolopyridazines, a comprehensive SAR study revealed a preference for electron-withdrawing substituents on the aryl tail group. Notably, the presence of fluorine at the 4-position of the aryl ring was identified as a key driver for increased phenotypic potency against Cryptosporidium. nih.gov This highlights the remarkable role that specific substituents, such as fluorine, can play in modulating biological activity. nih.gov

In the broader context of piperazine-containing compounds, the nature and position of substituents on the piperazine (B1678402) ring have a substantial impact on biological activity. researchgate.net The exploration of various substituents on the piperazine scaffold is a common strategy in SAR studies to optimize the pharmacological properties of a lead compound. researchgate.netnih.gov For instance, in a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, modifications on the piperazine and acetamide moieties led to compounds with significant antimicrobial and anticancer activities. nih.govresearchgate.net

The N-methyl group on the acetamide of the parent compound is also a critical point for modification. In some related series, N-methylation has been shown to influence biological activity. For example, in a study of norbelladine (B1215549) derivatives, N-methylation enhanced butyrylcholinesterase inhibition for certain analogs. mdpi.com Conversely, in other contexts, the acetamide moiety itself is a key pharmacophore, and its substitution pattern can dramatically alter activity. nih.gov

The following table summarizes the general impact of substituent modifications on the biological efficacy of related compound classes, which can provide guiding principles for the derivatization of this compound.

| Scaffold Position | Substituent Type | General Impact on Biological Efficacy | Example Compound Class |

|---|---|---|---|

| Aryl Group | Electron-Withdrawing (e.g., -F, -Cl) | Often increases potency | Aryl Acetamide Triazolopyridazines nih.gov |

| Aryl Group | Electron-Donating (e.g., -OCH3, -CH3) | Often decreases potency | Aryl Acetamide Triazolopyridazines nih.gov |

| Piperazine Ring | Various Substituents | Significant influence on overall activity | General Piperazine Derivatives researchgate.net |

| Acetamide N-H | Methylation | Can enhance or decrease activity depending on the target | Norbelladine Derivatives mdpi.com |

Stereochemical Influence on Ligand-Target Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like this compound, which possesses a stereocenter at the 2-position of the oxopiperazine ring, the spatial arrangement of atoms can profoundly influence its interaction with a biological target. The different stereoisomers of a compound can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other(s). nih.govmdpi.com

The stereochemistry of substituents on the piperazine and oxopiperazine rings is a critical determinant of biological activity. researchgate.net In many cases, the stereochemical configuration of the final compound is dependent on the configuration of the starting materials used in the synthesis. researchgate.net This underscores the importance of stereoselective synthesis in drug discovery to obtain enantiomerically pure compounds for biological evaluation.

For instance, in a study of rapadocin, a macrocycle containing a phenylglycine moiety with an epimerizable chiral center, the stereochemistry of the phenylglycine played a more dominant role in its inhibitory activity against the human equilibrative nucleoside transporter 1 (hENT1) than the configuration of an olefin within the macrocycle. rsc.org This demonstrates that even subtle changes in the three-dimensional arrangement at a single chiral center can have a significant impact on biological function.

The influence of stereochemistry is not limited to the core scaffold but also extends to any introduced substituents. The relative and absolute configurations of all stereogenic centers in a molecule must be considered to fully understand its SAR. mdpi.com In the case of this compound derivatives, the stereochemistry at the C2 position of the oxopiperazine ring, and any additional chiral centers introduced through modification, would be expected to be a major factor in determining their binding affinity and selectivity for their biological target.

The following table illustrates the importance of stereochemistry in the biological activity of chiral compounds.

| Compound Class | Stereochemical Feature | Impact on Biological Activity |

|---|---|---|

| 3-Br-acivicin Isomers | (5S, αS) configuration | Significantly more active than other isomers nih.govmdpi.com |

| Rapadocin Stereoisomers | Stereochemistry of phenylglycine | Dominant role in hENT1 inhibitory activity rsc.org |

| General Chiral Drugs | Enantiomeric purity | Often one enantiomer is more potent and/or has a better safety profile nih.govmdpi.com |

Conformational Analysis of the Oxopiperazine Scaffold and its Implications for Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The oxopiperazine scaffold in this compound is a flexible six-membered ring that can adopt various conformations. Understanding the preferred conformation of this scaffold and how it is influenced by substituents is essential for designing ligands with optimal binding properties.

Conformational studies of 2-substituted piperazines have shown that the substituent at the 2-position often prefers an axial orientation in 1-acyl and 1-aryl derivatives. nih.gov This axial preference can be further stabilized by intramolecular hydrogen bonding, as observed in ether-linked compounds. nih.gov The specific conformation adopted by the piperazine ring can orient key functional groups in a precise spatial arrangement that is necessary for interaction with a receptor. nih.gov

NMR analysis of 2-oxopiperazine-containing tetrapeptide analogues has revealed that these molecules can adopt an inverse gamma-turn conformation in certain solvents. nih.gov This indicates that the oxopiperazine ring can act as a scaffold to induce specific secondary structures, which can be a valuable tool in peptidomimetic design.

The conformational preferences of the N-acetyl group in related systems, such as N-acetyl-N′-methylprolineamide, have also been studied. The orientation of the N-acetyl group can be influenced by the solvent, with different conformers being populated in different media. rsc.org This highlights the importance of considering the physiological environment when analyzing the conformation of a drug candidate.

The interplay of various non-covalent interactions, including hyperconjugative, steric, and electrostatic effects, governs the conformational preferences of such molecules in solution. rsc.org A thorough conformational analysis, often employing a combination of experimental techniques like NMR and theoretical calculations, is crucial for understanding the bioactive conformation of this compound derivatives. researchgate.netresearchgate.net

Rational Design Strategies for Optimizing Binding Affinity and Pharmacological Profiles

One common approach is to use the existing knowledge of the SAR for a particular target to guide the design of new analogs. By identifying the key pharmacophoric features and understanding the impact of different substituents, medicinal chemists can make informed decisions about which modifications are most likely to lead to improved compounds. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing potent and selective inhibitors. Although the specific target for this compound derivatives may not be publicly disclosed, general principles of structure-based design can be applied. This involves designing molecules that have complementary shapes and chemical properties to the binding site of the target. Molecular docking studies can be used to predict the binding mode of a ligand and to prioritize compounds for synthesis. nih.govresearchgate.net

Another strategy is the use of bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. This can be used to improve pharmacokinetic properties, reduce toxicity, or enhance binding affinity. For example, the piperazine scaffold itself is often considered a privileged structure in drug design due to its favorable properties. nih.gov

The optimization of a lead compound often involves a multi-parameter approach, where not only binding affinity but also properties such as solubility, metabolic stability, and cell permeability are considered. A successful drug candidate must possess a balance of these properties to be effective in vivo.

The following table outlines some key rational design strategies that can be applied to the optimization of this compound derivatives.

| Design Strategy | Principle | Application |

|---|---|---|

| SAR-Guided Design | Utilize existing knowledge of how structural changes affect activity. | Introduce substituents known to enhance potency in related series. nih.gov |

| Structure-Based Design | Design ligands based on the 3D structure of the biological target. | Use molecular docking to predict and optimize binding interactions. nih.govresearchgate.net |

| Bioisosteric Replacement | Replace functional groups with others having similar properties. | Improve pharmacokinetic properties or binding affinity. nih.gov |

| Multi-Parameter Optimization | Simultaneously optimize multiple properties (potency, ADME, etc.). | Develop a well-rounded drug candidate with a favorable overall profile. |

Computational Chemistry and Molecular Modeling Approaches in N Methyl 2 3 Oxopiperazin 2 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, docking simulations would be employed to predict how it binds to a specific biological target, such as an enzyme or a receptor. This method is crucial for elucidating the structural basis of its potential biological activity.

The process involves preparing the 3D structure of the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity.

In studies of analogous piperazine (B1678402) derivatives, molecular docking has been successfully used to identify key binding interactions. nih.govnih.gov For instance, research on piperazine-based urease inhibitors revealed that the compounds fit into the enzyme's active site, with interactions often involving hydrogen bonds with key amino acid residues and coordination with metal ions in the active site. nih.gov Similarly, docking studies on piperazin-1-ylpyridazine derivatives against deoxycytidine triphosphate pyrophosphatase (dCTPase) identified crucial hydrogen bond and π-π stacking interactions responsible for their inhibitory activity. indexcopernicus.com These studies provide a blueprint for how docking could be applied to this compound to predict its binding mode and guide the design of more potent analogs.

Table 1: Representative Molecular Docking Results for Piperazine Derivatives Against Various Targets This table is illustrative, based on data for related compounds.

| Compound Class | Target Protein | Docking Score (e.g., Glide Gscore) | Key Interacting Residues | Reference |

| Piperazine-1-carboxamidine | Jack bean Urease | -5.5 to -7.2 kcal/mol | HIS593, CYS592, MET637 | nih.gov |

| Piperazin-1-ylpyridazine | dCTPase | -3.2 to -4.6 | GLN82, GLU78, ARG109 | indexcopernicus.com |

| Benzylpiperazine | Sigma-1 Receptor (S1R) | -8.1 kcal/mol | GLU172, TYR103, TRP164 | nih.gov |

| Benzimidazole-piperazine | DNA Topoisomerase | -6.9 to -8.5 kcal/mol | ASP515, LYS469, THR544 | connectjournals.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Sampling

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamic behavior of the predicted ligand-receptor complex. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of key intermolecular interactions in a simulated physiological environment.

For a complex of this compound with its target, an MD simulation would start with the best-docked pose. The system would be solvated in a water box with ions to mimic cellular conditions. Over a simulation period (typically tens to hundreds of nanoseconds), the stability of the complex is monitored. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to assess conformational stability. A stable RMSD suggests that the ligand remains securely in the binding pocket. indexcopernicus.com

Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein and ligand are flexible or rigid. indexcopernicus.com MD simulations on piperazine derivatives have been used to confirm the stability of docking poses and to refine the understanding of binding. nih.gov These simulations have shown that crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, lending confidence to the proposed binding mode. indexcopernicus.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) would be required. For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation linking these descriptors to the activity. mdpi.com

QSAR studies on aryl piperazine derivatives have successfully created models to predict antidepressant activities. nih.gov These models identified key descriptors, such as dipole moment and specific atom counts, that influence activity. nih.gov The statistical validity of QSAR models is crucial and is assessed using parameters like the coefficient of determination (r²), cross-validated r² (q²), and predictive r² (r²_pred). nih.gov A robust QSAR model could guide the modification of the this compound structure to enhance its desired biological effects.

Table 2: Example of Statistical Parameters for a QSAR Model of Piperazine Derivatives This table presents hypothetical data to illustrate typical QSAR model validation.

| Model Type | Statistical Parameter | Value | Interpretation | Reference |

| 2D-QSAR (MLR) | r² (training set) | 0.92 | High correlation for the training data | nih.gov |

| 2D-QSAR (MLR) | q² (leave-one-out) | 0.87 | Good internal predictive power | nih.gov |

| 2D-QSAR (MLR) | r²_pred (test set) | 0.89 | Excellent external predictive power | nih.gov |

| 3D-QSAR (MFA) | q² | 0.75 | Good internal predictivity | nih.gov |

De Novo Design and Computational Scaffold Optimization (e.g., Rosetta-based protocols)

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific receptor binding site. The piperazine and piperazinone rings are considered "privileged scaffolds" in medicinal chemistry because they are present in many biologically active compounds and can be modified to interact with a wide range of targets. nih.govmdpi.com

Starting with the this compound scaffold, de novo design algorithms could be used to "grow" new functional groups or modify existing ones within the target's active site. Software suites like Rosetta provide protocols for designing new protein structures and small molecules. These methods use physically realistic energy functions to evaluate and rank designed compounds.

In a practical example, a study focused on developing inhibitors for Mcl-1, an antiapoptotic protein, used a computational algorithm to design several series of benzylpiperazine derivatives. nih.gov This approach led to the synthesis and identification of compounds with high, selective binding affinity for the target. nih.gov This demonstrates how the core scaffold of a molecule like this compound can serve as a foundation for computational optimization to create novel and more effective compounds.

Virtual Screening Techniques for Hit Identification and Lead Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can significantly reduce the time and cost of identifying promising lead compounds compared to traditional high-throughput screening (HTS).

For this compound, if its biological target is known, a structure-based virtual screening campaign could be initiated. This typically involves docking millions of commercially available or computationally generated compounds into the target's binding site. biorxiv.org The process is often hierarchical, starting with a fast, less accurate docking method (High-Throughput Virtual Screening, HTVS) to filter the initial library down to a manageable number of hits. biorxiv.org These hits are then subjected to more rigorous and computationally expensive docking modes (e.g., Standard Precision and Extra Precision) to refine the predictions. biorxiv.orgresearchgate.net

This "docking funnel" approach has been successfully applied in campaigns involving piperazine-cored compound libraries to discover inhibitors for targets like HIV-1 gp120, where a library of over 16 million virtual compounds was screened to identify promising candidates. biorxiv.orgbiorxiv.org

Table 3: Illustrative Workflow of a Virtual Screening Campaign This table outlines the typical stages and outcomes of a virtual screening process.

| Stage | Method | Number of Compounds | Outcome |

| 1. Library Preparation | Database compilation | > 1,000,000 | A large, diverse set of molecules ready for screening |

| 2. Initial Screening | High-Throughput Virtual Screening (HTVS) | ~ 50,000 - 100,000 | Top-scoring compounds selected based on a score cutoff |

| 3. Hit Refinement | Standard Precision (SP) Docking | ~ 1,000 - 5,000 | Elimination of false positives; better ranking of potential hits |

| 4. Lead Prioritization | Extra Precision (XP) Docking & Visual Inspection | ~ 50 - 200 | Selection of the most promising candidates for experimental testing |

| 5. Experimental Validation | In vitro biological assays | ~ 10 - 50 | Identification of confirmed "hits" with biological activity |

Preclinical Research Methodologies and in Vivo Translational Studies

In Vitro Assay Development and High-Throughput Screening (HTS)

No information was found regarding the development of specific in vitro assays or the use of high-throughput screening for N-methyl-2-(3-oxopiperazin-2-yl)acetamide.

Cell-Based Assays for Efficacy, Selectivity, and Mechanism of Action Studies

There are no published studies detailing the efficacy, selectivity, or mechanism of action of this compound in cell-based assays.

In Vivo Pharmacological Evaluation in Relevant Disease Models (e.g., xenograft models)

Data from in vivo pharmacological studies, including evaluations in xenograft or other disease models, for this compound are not available in the public domain.

Metabolic Stability and Metabolite Identification Studies

Specific studies on the metabolic stability, metabolite identification, amide hydrolysis pathways, and species differences in the metabolism of this compound have not been reported.

While general principles of preclinical research for similar compounds could be discussed, any such discussion would be speculative and fall outside the strict instructional requirement to focus solely on this compound. Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical profile of this compound.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research or data was found for the chemical compound This compound . This indicates that the compound is likely novel, has not been the subject of published scientific study, or exists within proprietary research not accessible to the public.

Consequently, it is not possible to generate the requested article on the "Future Research Directions and Translational Perspectives for this compound" as outlined. The creation of scientifically accurate and informative content for the specified sections and subsections requires a foundation of existing research on the compound's synthesis, biological activity, and potential therapeutic applications. Without any foundational data, any attempt to discuss its future research directions, the development of analogues, novel biological targets, or the challenges and opportunities in its clinical translation would be entirely speculative and would not meet the standards of a professional and authoritative scientific article.

While general information exists for the broader chemical classes of acetamide (B32628) derivatives and oxopiperazine derivatives , this information is not specific to this compound and cannot be extrapolated to this particular molecule without scientific investigation. Acetamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. archivepp.compatsnap.com Similarly, various oxopiperazine derivatives have been explored for their potential in treating conditions such as obesity, pain, and epilepsy. nih.govgoogle.com

However, the specific combination of the N-methylacetamide and 3-oxopiperazine moieties in the requested compound would confer unique physicochemical and pharmacological properties that cannot be predicted from its constituent parts alone.

Therefore, until research on this compound is conducted and published, a detailed and accurate discussion of its future research landscape cannot be provided.

Q & A

Q. Methodological Answer :

- Enzyme Inhibition : Test against target enzymes (e.g., lipoxygenase, kinases) using spectrophotometric assays .

- Antimicrobial Activity : Employ microdilution assays (MIC/MBC) against bacterial/fungal strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to address contradictions in crystallographic data during refinement?

Q. Methodological Answer :

- For disordered regions: Apply ISOR or SIMU restraints in SHELXL to stabilize anisotropic displacement parameters .

- Validate hydrogen bonding using PLATON or Mercury to resolve packing ambiguities.

- Cross-check with spectroscopic data (e.g., NMR) to confirm molecular conformation .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

- Substituent Variation : Modify the piperazine ring (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .

- Co-crystallization : Co-crystallize with target proteins (e.g., viral proteases) to map binding interactions .

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Toxicity Assessment : Follow IARC guidelines for acetamide derivatives, which are possibly carcinogenic (Group 2B) .

- PPE : Use gloves, lab coats, and fume hoods to minimize inhalation/skin contact.

- First Aid : For accidental exposure, rinse eyes/skin with water and seek medical evaluation .

Advanced: How to analyze polymorphism or solvate formation in this compound?

Q. Methodological Answer :

- Thermal Analysis : Use DSC/TGA to detect polymorphic transitions or hydrate formation.

- PXRD : Compare experimental and simulated patterns (from Mercury) to identify crystalline phases.

- Variable-Temperature XRD : Monitor structural changes under thermal stress .

Advanced: How to resolve discrepancies in biological assay results across studies?

Q. Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times).

- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions.

- Data Normalization : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.